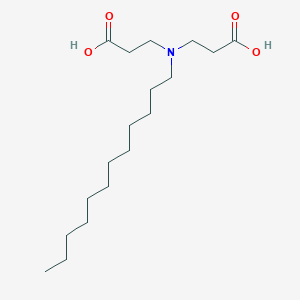

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

Descripción general

Descripción

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is a compound that belongs to the class of amino acids It is characterized by the presence of a carboxyethyl group and a dodecyl chain attached to the beta-alanine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine typically involves the reaction of beta-alanine with dodecylamine and a carboxyethylating agent. The reaction is carried out under mild alkaline conditions, often using sodium bicarbonate as a base. The reaction temperature is maintained at around 60°C to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the carboxyethyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carboxyethyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyethyl group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various alkylated or acylated derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Delivery Systems :

- The compound's amphiphilic nature allows it to form micelles and liposomes, which are effective for encapsulating hydrophobic drugs. This property enhances drug solubility and bioavailability, making it a promising candidate for targeted drug delivery applications.

-

Biological Activity :

- Preliminary studies indicate that N-(2-Carboxyethyl)-N-dodecyl-beta-alanine may interact with biological membranes, potentially influencing membrane fluidity and permeability. This interaction could facilitate drug release mechanisms within cellular environments.

- Toxicity Profile :

Material Science Applications

- Self-Assembling Materials :

-

Surface Modification :

- The compound can be utilized in modifying surfaces to enhance hydrophilicity or hydrophobicity, which is crucial in various industrial applications such as coatings and adhesives.

Sports Nutrition Applications

- Performance Enhancement :

- This compound is being studied for its potential to enhance athletic performance by increasing muscle endurance through elevated carnosine levels in skeletal muscles. This increase can improve buffering capacity during high-intensity exercise, potentially leading to reduced fatigue and enhanced resilience against physical stressors.

Case Study 1: Drug Delivery Efficacy

A study investigated the efficacy of this compound in encapsulating a hydrophobic anticancer drug. The results demonstrated a significant increase in drug solubility and a controlled release profile over time, suggesting its potential utility in cancer therapy.

Case Study 2: Muscle Performance

Research on beta-alanine supplementation indicated that athletes who supplemented with this compound experienced improved muscle performance metrics compared to a control group, highlighting its effectiveness as a sports nutrition supplement.

Safety Profile

The safety assessment indicates that while the compound may cause skin irritation upon contact, it is generally considered safe when ingested or applied dermally in controlled amounts. Notably:

Mecanismo De Acción

The mechanism of action of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine involves its interaction with cellular membranes and proteins. The dodecyl chain allows it to integrate into lipid bilayers, while the carboxyethyl group can interact with various molecular targets. These interactions can influence membrane fluidity, protein function, and signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Carboxyethyl)chitosan: Similar in having a carboxyethyl group but differs in the polymeric nature and applications.

N-(2-Carboxyethyl)-L-arginine: Shares the carboxyethyl group but has a different amino acid backbone and biological functions.

Uniqueness

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic carboxyethyl group, making it an effective amphiphilic molecule. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .

Actividad Biológica

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is an amino acid derivative notable for its amphiphilic properties, characterized by a long hydrophobic dodecyl chain and a hydrophilic carboxyethyl group. This unique structure allows the compound to interact with both hydrophilic and hydrophobic environments, making it a candidate for various applications, particularly in drug delivery systems and material science.

- Molecular Formula : C₁₈H₃₅NO₄

- Molecular Weight : 329.475 g/mol

- Structure : The compound features a beta-alanine backbone, which enhances its ability to form micelles and liposomes, essential for drug delivery applications.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, though specific mechanisms remain under investigation. Its amphiphilic nature suggests potential roles in:

- Drug Delivery Systems : The compound's ability to form micelles and liposomes can be utilized for targeted drug delivery, enhancing the bioavailability of therapeutic agents.

- Material Science : Studies have explored its use in developing self-assembling materials with controlled release properties.

Toxicological Profile

The safety data sheet for this compound indicates that it may cause skin irritation and severe eye damage upon contact. In aquatic toxicity tests, the compound showed varying levels of toxicity:

| Organism | EC50 (mg/L) | Time (h) | Notes |

|---|---|---|---|

| Daphnia magna | 1.71 | 48 | Acute toxicity |

| Chlorella vulgaris | 31 | 72 | Growth rate inhibition |

| Oncorhynchus mykiss (trout) | 4.2 | 96 | Acute toxicity |

Case Studies and Research Findings

- Drug Delivery Applications : A study highlighted the use of this compound in forming stable micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability (Source: Smolecule).

- Material Science Innovations : Research has investigated the self-assembly properties of this compound, leading to materials that can release drugs in a controlled manner, showcasing its versatility beyond pharmacology (Source: PubChem).

- Toxicological Assessments : Various studies have documented the irritant properties of the compound, emphasizing the need for careful handling in laboratory settings (Source: BASF Safety Data Sheets).

Propiedades

IUPAC Name |

3-[2-carboxyethyl(dodecyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYUAOIALFMRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3655-00-3 (di-hydrochloride salt) | |

| Record name | N-lauryl iminodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70168924 | |

| Record name | N-Dodecyl-N,N-bis(2-carboxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17066-08-9 | |

| Record name | N-(2-Carboxyethyl)-N-dodecyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17066-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-lauryl iminodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecyl-N,N-bis(2-carboxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-carboxyethyl)-N-dodecyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIMINODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6L51RHM7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the safety implications of using lauriminodipropionic acid in cosmetic products?

A1: The Cosmetic Ingredient Review Expert Panel has assessed the safety of lauriminodipropionic acid, sodium lauriminodipropionate, and disodium lauriminodipropionate for cosmetic applications []. Based on their review of relevant animal and human data, the panel concluded that these ingredients are safe for use in cosmetics at current practices of use and concentration [].

Q2: Can lauriminodipropionic acid influence bacterial toxin production?

A2: Research indicates that lauriminodipropionic acid, specifically in its sodium salt form (sodium lauriminodipropionic acid), demonstrates an inhibitory effect on the production of toxic shock syndrome toxin 1 (TSST-1) by Staphylococcus aureus []. This suppression of TSST-1 production occurs even at concentrations where the compound has minimal impact on the growth of the bacteria itself []. This finding suggests potential applications beyond cosmetics, particularly in areas concerning S. aureus virulence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.